molecular formula C10H14N4O B13117161 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B13117161
M. Wt: 206.24 g/mol
InChI Key: HUYPRRMVXFNQGY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields under mild conditions . The reaction conditions often involve the use of copper(I) catalysts and organic solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.

Scientific Research Applications

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

2,3-dimethyl-6-propyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H14N4O/c1-4-5-7-11-9-8(10(15)12-7)6(2)14(3)13-9/h4-5H2,1-3H3,(H,11,12,13,15)

InChI Key

HUYPRRMVXFNQGY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=NN(C(=C2C(=O)N1)C)C

Origin of Product

United States

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